molecular formula C53H90N14O16 B610958 SPX-101 CAS No. 2219362-20-4

SPX-101

Numéro de catalogue: B610958
Numéro CAS: 2219362-20-4
Poids moléculaire: 1179.385
Clé InChI: GHHZWRGZMXHMIQ-DZLDEHGNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SPX-101 is a novel SPLUNC1 mimetic regulating ENaC density with the potential for efficacy without systemic effects.

Applications De Recherche Scientifique

Introduction to SPX-101

This compound is a small peptide mimetic of SPLUNC1, which plays a crucial role in regulating ENaC density. Its mechanism of action is significant as it offers a potential treatment pathway for patients with cystic fibrosis, particularly those who may not respond to existing therapies due to genetic variations in the CFTR gene.

Phase 1 and Phase 2 Trials

  • Phase 1 Trials : Initial studies demonstrated that this compound was well tolerated in healthy adults and adults with cystic fibrosis. The trials assessed various doses (10 mg to 240 mg) administered via nebulization. Key findings included:
    • Minimal systemic exposure.
    • No significant adverse effects, with mild respiratory events reported .
  • HOPE-1 Trial : The Phase 2 HOPE-1 trial focused on the efficacy of this compound in improving lung function in CF patients. The study involved:
    • A randomized, placebo-controlled design with a total of 46 participants.
    • Doses of 60 mg and 120 mg administered twice daily.
    • Results indicated a dose-related improvement in percent predicted forced expiratory volume in one second (ppFEV1), with a notable increase of 5.2% from baseline at the high dose after 28 days .

Case Studies

Case studies have been instrumental in understanding the real-world implications of this compound therapy:

  • Patient Responses : In clinical settings, patients treated with this compound reported improved respiratory function and quality of life indicators. Notably, these improvements were observed across various CFTR mutations, highlighting the drug's broad applicability .
  • Longitudinal Observations : Ongoing assessments of patients receiving this compound have shown sustained benefits over extended periods, supporting its potential as a long-term therapeutic option for cystic fibrosis management.

Comparative Efficacy

A comparative analysis between this compound and existing CF therapies reveals several advantages:

Therapeutic Agent Target Mechanism Efficacy
This compoundENaCModulation of ENaC densityImproved lung function
CFTR ModulatorsCFTRCorrection of CFTR protein dysfunctionVariable efficacy by mutation
Hypertonic SalineMucus hydrationIncreases airway surface liquidSymptomatic relief

Propriétés

Numéro CAS

2219362-20-4

Formule moléculaire

C53H90N14O16

Poids moléculaire

1179.385

Nom IUPAC

D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2

InChI

InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1

Clé InChI

GHHZWRGZMXHMIQ-DZLDEHGNSA-N

SMILES

O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SPX-101;  SPX 101;  SPX101

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPX-101
Reactant of Route 2
SPX-101
Reactant of Route 3
SPX-101
Reactant of Route 4
SPX-101
Reactant of Route 5
SPX-101
Reactant of Route 6
Reactant of Route 6
SPX-101

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.